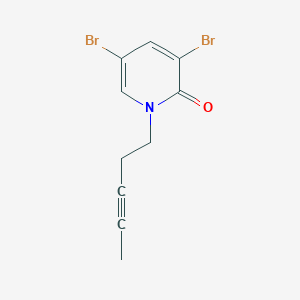

3,5-Dibromo-1-pent-3-ynylpyridin-2-one

Description

3,5-Dibromo-1-pent-3-ynylpyridin-2-one is a halogenated pyridinone derivative characterized by bromo substituents at the 3- and 5-positions of the pyridinone ring and a pent-3-ynyl group at the 1-position. The bromine atoms contribute to its electron-deficient aromatic system, while the pentynyl side chain introduces alkyne functionality, which may serve as a reactive handle for further chemical modifications. Structural elucidation of such compounds often relies on crystallographic software like SHELX for refinement and validation .

Properties

IUPAC Name |

3,5-dibromo-1-pent-3-ynylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2NO/c1-2-3-4-5-13-7-8(11)6-9(12)10(13)14/h6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHFSKXHMTYRTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCN1C=C(C=C(C1=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-pent-3-ynylpyridin-2-one typically involves the bromination of a pyridin-2-one precursor followed by the introduction of the pent-3-ynyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions. The subsequent alkylation with a pent-3-ynyl halide can be facilitated by a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Types of Reactions:

Substitution Reactions: The bromine atoms in this compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atoms.

Oxidation and Reduction: The compound can participate in oxidation reactions, potentially forming oxo derivatives. Reduction reactions can also be performed to modify the alkyne group.

Coupling Reactions: The presence of the alkyne group allows for coupling reactions such as the Sonogashira coupling, where the alkyne is coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and copper iodide in solvents like tetrahydrofuran (THF).

Major Products:

Substitution Products: Amino or thio derivatives of the original compound.

Oxidation Products: Oxo derivatives with modified functional groups.

Reduction Products: Reduced alkyne derivatives.

Coupling Products: Aryl or vinyl-substituted derivatives.

Scientific Research Applications

3,5-Dibromo-1-pent-3-ynylpyridin-2-one has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.

Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

Chemical Biology: It can serve as a probe or ligand in the study of biological systems, helping to elucidate molecular interactions and pathways.

Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-pent-3-ynylpyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atoms and the alkyne group can facilitate interactions with nucleophilic or electrophilic sites on the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Pyridin-2-one Derivatives

Pyridin-2-one derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis with two structurally related compounds from the literature ():

Compound 1 : 1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

- Substituents: Electron-withdrawing groups (EWGs): Acetylphenyl (1-position), dicarbonitrile (3,5-positions). Electron-donating groups (EDGs): Hydroxy (6-position), dimethylaminophenyl (4-position).

- Properties: Enhanced solubility in polar solvents due to EDGs. Potential fluorescence or charge-transfer properties from the dimethylamino group. Biological activity (e.g., antimicrobial) attributed to the dicarbonitrile and acetylphenyl motifs .

Compound 2 : 1-(4-Acetylphenyl)-6-amino-4-(4-(dimethylamino)-phenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

- Substituents: Similar to Compound 1, but with an amino group replacing the hydroxy group at the 6-position.

- Properties: Increased basicity and hydrogen-bonding capacity due to the amino group. Potential for enhanced interaction with biological targets (e.g., enzymes or DNA) .

3,5-Dibromo-1-pent-3-ynylpyridin-2-one

- Substituents :

- EWGs: Bromine atoms (3,5-positions).

- Alkyne group: Pent-3-ynyl chain (1-position).

- Properties: High electrophilicity at the pyridinone ring due to bromine substitution, favoring nucleophilic aromatic substitution. Alkyne side chain enables click chemistry (e.g., Huisgen cycloaddition) for functionalization. Lower solubility in polar solvents compared to Compounds 1 and 2 due to the absence of EDGs.

Comparative Data Table

| Property | This compound | Compound 1 | Compound 2 |

|---|---|---|---|

| Key Substituents | Br (3,5), pentynyl (1) | Acetylphenyl, CN, OH | Acetylphenyl, CN, NH₂ |

| Electron Effects | Strong EWGs (Br) | Mixed EWG/EDG | Mixed EWG/EDG |

| Solubility | Low (nonpolar solvents) | Moderate (polar solvents) | Moderate (polar solvents) |

| Reactivity | Electrophilic aromatic substitution | Charge-transfer interactions | Hydrogen-bonding interactions |

| Potential Applications | Click chemistry, catalysis | Bioactive materials | Drug discovery |

Research Findings and Functional Implications

Electronic and Steric Effects :

- The bromine atoms in this compound create a sterically hindered and electron-deficient ring, contrasting with the EDG-rich Compounds 1 and 2. This difference may limit its direct biological activity but enhance its utility in metal-catalyzed reactions .

- The pentynyl group offers orthogonal reactivity compared to the acetylphenyl and dicarbonitrile groups in Compounds 1 and 2, enabling modular synthesis of complex architectures.

Biological Activity :

- Compounds 1 and 2 exhibit antimicrobial and enzyme-inhibitory activities due to their polar substituents, whereas this compound’s bioactivity remains underexplored. Its lipophilic nature may favor membrane permeability but reduce aqueous compatibility .

Synthetic Versatility :

- The alkyne moiety in this compound provides a strategic site for azide-alkyne cycloaddition, a feature absent in Compounds 1 and 2. This makes it valuable in polymer chemistry and bioconjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.